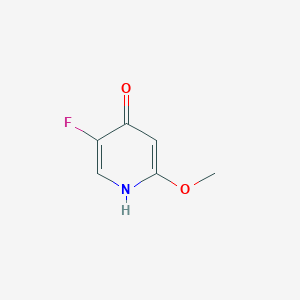

5-Fluoro-2-methoxypyridin-4-ol

Description

Overview of Pyridine Derivatives in Chemical Sciences

Pyridine and its derivatives are among the most significant classes of heterocyclic compounds in chemical sciences. bldpharm.com The pyridine ring, a six-membered heterocycle structurally related to benzene with one CH group replaced by a nitrogen atom, is a fundamental scaffold found in a vast array of natural and synthetic molecules. cacheby.com In nature, the pyridine motif is present in essential biomolecules such as niacin (vitamin B3) and vitamin B6, as well as coenzymes like NAD and NADP, and a wide variety of alkaloids.

The importance of pyridine derivatives extends across numerous scientific disciplines:

Medicinal Chemistry : The pyridine ring is a "privileged scaffold," meaning it is a common structural unit in many biologically active compounds and approved pharmaceutical drugs. evitachem.comresearchgate.net These derivatives exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities. bldpharm.comevitachem.com The nitrogen atom in the ring can act as a hydrogen bond acceptor, influencing the compound's interaction with biological targets and its pharmacokinetic profile. researchgate.net

Organic Synthesis : Pyridine derivatives are widely used as starting materials, reagents, and polar, aprotic solvents in organic synthesis. bldpharm.comcacheby.com Their functionalization allows for the construction of complex molecular architectures.

Materials Science and Catalysis : The ability of the pyridine nitrogen to coordinate with metal ions makes these derivatives valuable in the design of catalysts, sensors, and novel materials. They are also used in the textile industry for creating dyes. researchgate.net

The sheer volume of publications and the continuous development of novel synthetic routes underscore the enduring importance of pyridine derivatives in modern chemistry. researchgate.net

Significance of Fluorinated Pyridines in Advanced Chemical Research

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyridine, can dramatically alter their properties and create compounds with unique applications. synquestlabs.com Fluorine is the most electronegative element, and its incorporation can influence a molecule's steric profile, pKa, dipole moment, lipophilicity, and metabolic stability. synquestlabs.com

In the context of pyridine chemistry, fluorination is a key strategy in advanced research for several reasons:

Pharmaceuticals and Agrochemicals : Replacing hydrogen with fluorine in a pyridine-based drug candidate can enhance its binding affinity to target enzymes or receptors, improve its bioavailability by increasing lipophilicity, and block metabolic pathways, thereby extending its duration of action. nih.gov Trifluoromethylpyridine (TFMP) derivatives, for example, are crucial intermediates for many modern agrochemical and pharmaceutical products. nih.gov

PET Imaging : 2-[¹⁸F]Fluoro-substituted pyridines are a prominent class of radiotracers used in Positron Emission Tomography (PET) imaging. biorxiv.org The synthesis of these compounds often involves the nucleophilic substitution of a leaving group with the radioactive ¹⁸F isotope, a process facilitated by the electron-withdrawing nature of the pyridine ring. biorxiv.org

Materials Science : Fluorinated pyridines like perfluoropyridine (PFPy) are used as building blocks for high-performance fluoropolymers and advanced network materials due to their distinct reactivity, particularly towards nucleophilic aromatic substitution (SNAr). chemscene.com

The synthesis of fluorinated pyridines can be achieved through various methods, including direct fluorination or, more commonly, by using fluorinated starting materials in multi-step synthetic sequences. synquestlabs.comchemscene.com

Research Context of 5-Fluoro-2-methoxypyridin-4-ol in Contemporary Chemistry

This compound is situated in contemporary chemistry primarily as a specialized synthetic intermediate. 39.100.107 While not typically an end-product itself, its trifunctionalized pyridine scaffold makes it a valuable precursor for creating more elaborate molecules, particularly for screening in drug discovery programs. Its utility stems from the specific arrangement of its functional groups, which allows for selective chemical modifications.

The compound is identified by the CAS numbers 51173-14-9 and 1883698-71-2. nih.gov

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₂ | nih.govachmem.com |

| Molecular Weight | 143.12 g/mol | nih.govachmem.com |

| IUPAC Name | 5-fluoro-2-methoxy-1H-pyridin-4-one | nih.gov |

| XLogP3 | 0.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Detailed Research Findings

The primary application of this compound in research is as a building block. Its structural features—a nucleophilic hydroxyl group, a methoxy group that can be cleaved to reveal another hydroxyl group, and a fluorine atom that modulates electronic properties—provide multiple handles for synthetic transformations.

Research involving structurally related compounds highlights the potential applications of scaffolds like this compound:

Synthesis of Complex Heterocycles : The core structure is used to build more complex molecules. For instance, related methoxypyridine structures have been used to synthesize potent kinase inhibitors and gamma-secretase modulators for potential therapeutic use.

Precursor for Biologically Active Molecules : Derivatives containing the 5-fluoro-2-methoxypyridine moiety are explored for various biological activities. (5-Fluoro-2-methoxypyridin-4-yl)methanamine, a derivative, serves as a building block for pharmaceutical compounds. evitachem.com

Development of PET Ligands : The fluorinated methoxyphenyl pyridine skeleton is a key component in the development of ligands for neuroreceptors. A notable example is the synthesis of a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2), which incorporates a 2-fluoro-4-methoxyphenyl group, demonstrating the value of this substitution pattern in neuroscience research. biorxiv.org

The compound is typically used in multi-step syntheses where the pyridine core is further elaborated. For example, the hydroxyl group can be alkylated or converted to a leaving group for substitution reactions, while the methoxy group can be selectively removed to provide a different reactive site.

Role as a Synthetic Intermediate

| Target Compound Class | Research Area | Relevance of Scaffold |

| Kinase Inhibitors | Medicinal Chemistry | Halogenated pyridinols serve as key precursors. |

| PET Imaging Agents | Neuropharmacology | The fluorinated methoxyphenyl pyridine motif is crucial for receptor binding and imaging. biorxiv.org |

| Substituted Pyridines | Organic Synthesis | Serves as a versatile starting material for creating libraries of compounds for screening. evitachem.com |

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLMTIPKJDNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5-fluoro-2-methoxypyridin-4-ol and Its Analogs

Established Synthetic Routes to 5-Fluoro-2-methoxypyridin-4-ol

Precursor-based Synthesis Approaches

The synthesis of this compound often begins with commercially available or readily synthesized precursors. A common strategy involves the modification of a pre-existing pyridine ring. For instance, 5-fluoro-2-methoxypyridine can serve as a key starting material. The conversion of this precursor to the desired 4-ol derivative can be achieved through various chemical transformations. One documented method involves the treatment of a toluene solution of 5-fluoro-2-methoxypyridine with a strong acid like 35% HCl at elevated temperatures (145°C) in a sealed tube. chemicalbook.com This process effectively demethylates the methoxy group to yield the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with the pyridin-4-ol form. chemicalbook.com

Another approach utilizes 2-methoxy-5-fluorouracil as a starting material. This compound can undergo a chlorination reaction with phosphorus oxychloride in the presence of an organic solvent and an acid binding agent like triethylamine to yield 2-methoxy-4-chloro-5-fluoropyrimidine. google.com Subsequent reaction with hydrazine hydrate can then be employed to introduce a hydrazine group, which could potentially be converted to the desired hydroxyl group through further synthetic steps. google.com

The following table summarizes key precursors and their transformations:

| Precursor | Reagents and Conditions | Product | Reference |

| 5-Fluoro-2-methoxypyridine | 35% HCl, Toluene, 145°C, 2 hr | 5-Fluoro-2-hydroxypyridine (tautomer of this compound) | chemicalbook.com |

| 5-Fluoro-2-methoxypyridine | 48% HBr in H2O, 100°C, 6 hr | 5-Fluoro-2-hydroxypyridine | chemicalbook.com |

| 2-Methoxy-5-fluorouracil | 1. POCl3, Triethylamine, Toluene, 105-110°C, 3h; 2. Hydrazine hydrate | 2-Methoxy-4-hydrazino-5-fluoropyrimidine | google.com |

Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, catalyst, and reaction time can significantly impact the outcome of the synthesis.

In the demethylation of 5-fluoro-2-methoxypyridine, using 48% hydrobromic acid in water at 100°C for 6 hours has been shown to yield 5-fluoro-2-hydroxypyridine with a 49% yield. chemicalbook.com This provides an alternative to the higher temperature and pressure conditions required with hydrochloric acid.

For the synthesis of related fluorinated pyridines, the choice of the fluorinating agent and reaction conditions is critical. For example, in the synthesis of methyl 3-fluoropyridine-4-carboxylate, the nucleophilic aromatic substitution of a nitro group with a fluoride anion was achieved using CsF in dry DMSO under reflux for 1.5 hours, resulting in a 38% yield. mdpi.com

The following table highlights different reaction conditions and their impact on yield:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Fluoro-2-methoxypyridine | 48% HBr in H2O, 100°C, 6 h | 5-Fluoro-2-hydroxypyridine | 49% | chemicalbook.com |

| Methyl 3-nitropyridine-4-carboxylate | CsF, dry DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38% | mdpi.com |

Novel and Emerging Synthetic Strategies

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile and efficient means to functionalize pyridine rings.

One notable application is the carbonylative coupling of (hetero)arenes with aryl- or vinyl-triflates, catalyzed by palladium with a large bite-angle ligand like Xantphos, to produce aryl ketones. nih.gov This approach allows for the formation of ketones from readily available substrates without the need for stoichiometric Lewis acids. nih.gov Furthermore, palladium catalysis can be employed for the regioselective functionalization of pyridine derivatives. For example, a palladium-catalyzed method for the electrophilic functionalization of pyridine-derived quaternary phosphonium salts enables the incorporation of various carbon-based fragments onto the pyridine core. nih.gov

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. researchgate.net This reaction is widely used for the synthesis of biaryl and heteroaryl compounds, including functionalized pyridines. rsc.orgnih.gov

A key challenge in the Suzuki-Miyaura coupling of pyridine derivatives can be the generation of impurities from the phosphorus ligands used. nih.gov However, methods have been developed to suppress the formation of these impurities. nih.gov The reaction can be used for the chemoselective arylation of polyhalogenated pyridines, demonstrating its utility in constructing complex molecular architectures. uni-rostock.de For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters, catalyzed by Pd(dppf)Cl2, has been reported to produce 2-arylpyridines in modest to good yields. cdnsciencepub.com

The following table provides examples of Suzuki-Miyaura coupling reactions for pyridine synthesis:

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Dihalogenated Pyrazolo[3,4-b]pyridines | Aryl and heteroaryl-boronic acids | Not specified | Diarylpyrazolo[3,4-b]pyridines | rsc.org |

| 4-Pyridineboronic acid derivatives | Aryl halide | Not specified | 4-Arylpyridine | nih.gov |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids and esters | Pd(dppf)Cl2 | 2-Arylpyridines | cdnsciencepub.com |

| 2,6-Dibromo-3-aminopyridine | (2-Fluoro-4-methoxyphenyl)boronic acid | Pd(dppf)Cl2, NaHCO3 | Arylated aminopyridine | biorxiv.org |

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly those containing electron-withdrawing groups. In the context of fluoropyridine synthesis, SNAr reactions are highly effective due to the high electronegativity of the fluorine atom, which activates the pyridine ring towards nucleophilic attack. nih.govacs.org

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster (320 times) than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in SNAr reactions. nih.govacs.org This allows for milder reaction conditions, making the process more tolerant of various functional groups. acs.org

A common strategy involves the replacement of a nitro group with a fluoride anion. mdpi.com For instance, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate using a fluoride source. mdpi.com The position of the leaving group on the pyridine ring is crucial; nucleophilic substitution is generally favored at the ortho (2-) and para (4-) positions relative to the ring nitrogen, while the meta (3-) position is less reactive. researchgate.net However, the use of pyridine N-oxides can facilitate fluorination at the meta position. researchgate.net

The following table illustrates the application of SNAr in fluoropyridine synthesis:

| Substrate | Nucleophile/Reagent | Product | Key Finding | Reference |

| 2-Halopyridines (F, Cl) | NaOEt in EtOH | 2-Ethoxypyridine | 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine. | nih.govacs.org |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate | Successful substitution of the nitro group. | mdpi.com |

| 2-, 3-, and 4-Nitropyridine | K[18F]F-K222 complex | [18F]Fluoropyridines | High yields for ortho and para substitution, no reaction at the meta position. | researchgate.net |

| Pentafluoropyridine | Pyridin-2-ol, Pyridin-3-ol, Pyridin-4-ol | Tetrafluoropyridyl-substituted pyridinols/pyridones | Reactivity depends on the position of the hydroxyl group on the pyridine nucleophile. | researchgate.net |

Biocatalytic and Chemoenzymatic Approaches to Pyridine Derivatives

The demand for sustainable and efficient chemical syntheses has propelled the development of biocatalytic and chemoenzymatic strategies for the construction of complex molecules. nuph.edu.ua These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform chemical transformations with high selectivity and under mild reaction conditions. nuph.edu.ua

Recent advancements have demonstrated the utility of biocatalysis in the synthesis of pyridine derivatives. nih.gov For instance, a chemoenzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce highly substituted piperidines. nih.gov This method employs a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereochemically defined piperidines. nih.gov While not directly yielding this compound, this strategy highlights the potential of enzymes to create complex, functionalized heterocyclic systems. A summary of the chemo-enzymatic dearomatization of activated pyridines is presented in the table below.

| Starting Material | Product | Enzymes | Key Features |

| Activated Pyridines | Stereo-enriched Piperidines | Amine Oxidase, Ene-Imine Reductase | One-pot cascade, high stereoselectivity |

Furthermore, hemoproteins have been engineered as biocatalysts for carbene transfer reactions, enabling the stereoselective synthesis of pyridine-functionalized cyclopropanes from pyridyltriazoles. nih.govchemrxiv.org This innovative approach expands the toolbox of biocatalytic methods for the functionalization of pyridine rings. nih.govchemrxiv.org The development of biocatalytic oxygenation of N-heterocycles using peroxygenase catalysts also presents a promising avenue for the introduction of hydroxyl groups onto pyridine rings. nuph.edu.ua

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and amenability to automation and scale-up. numberanalytics.comuc.pt These benefits are particularly valuable for the synthesis of functionalized pyridine derivatives, which may involve hazardous reagents or exothermic reactions. numberanalytics.com

The application of flow chemistry to pyridine synthesis has been demonstrated in various contexts. For example, continuous flow systems have been successfully employed for the synthesis of highly functionalized imidazo[1,2-a]pyridines and other heterocyclic compounds. uc.pt These systems can integrate multiple reaction and purification steps into a single, continuous process, significantly streamlining the synthetic workflow. uc.pt A two-step flow process has also been developed for the late-stage modification of complex pyridine-containing molecules. mdpi.com

The synthesis of pyrazole-fused pyridine derivatives has been achieved using a microwave-flow hybrid approach, demonstrating the synergy between different enabling technologies. mdpi.com Moreover, the use of continuous stirred tank reactors (CSTRs) in fine chemical synthesis facilitates efficient mixing and handling of solids, which can be advantageous for certain pyridine syntheses. mdpi.com The benefits of flow chemistry in pyridine synthesis are summarized below.

| Advantage | Description |

| Improved Efficiency | Reduced reaction times and increased throughput. numberanalytics.com |

| Enhanced Safety | Better control over reaction parameters, especially for hazardous reactions. numberanalytics.com |

| Scalability | Amenable to both small-scale library synthesis and large-scale production. numberanalytics.com |

| Automation | Allows for automated and continuous manufacturing processes. rsc.org |

The continuous flow synthesis of pyridinium salts has been optimized using Bayesian optimization, showcasing the integration of machine learning with advanced synthesis platforms to accelerate reaction development. rsc.org

Synthesis of Related Pyridine Scaffolds for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of its structural analogs is crucial. These comparative studies require access to a variety of substituted pyridine scaffolds.

Synthesis of 5-Fluoro-2-hydroxypyridine

5-Fluoro-2-hydroxypyridine is a key intermediate and a valuable building block in its own right. chemicalbook.com A common method for its synthesis involves the hydrolysis of 5-fluoro-2-methoxypyridine. chemicalbook.comchemicalbook.com This reaction is typically carried out under acidic conditions at elevated temperatures. chemicalbook.comchemicalbook.com For instance, treating a toluene solution of 5-fluoro-2-methoxypyridine with 35% hydrochloric acid at 145°C in a sealed tube affords 5-fluoro-2-hydroxypyridine. chemicalbook.comchemicalbook.com An alternative procedure using 48% hydrobromic acid in water at 100°C has also been reported to yield the desired product. chemicalbook.com

| Starting Material | Reagents | Conditions | Product |

| 5-Fluoro-2-methoxypyridine | 35% HCl, Toluene | 145°C, 2 hr, Sealed tube | 5-Fluoro-2-hydroxypyridine |

| 5-Fluoro-2-methoxypyridine | 48% HBr, Water | 100°C, 6 hr | 5-Fluoro-2-hydroxypyridine |

An alternative approach to hydroxypyridines involves the direct hydroxylation of pyridine-based compounds using elemental fluorine in water at temperatures ranging from -25°C to +30°C.

Synthesis of 5-Fluoro-2-methoxypyridin-4-amine

The synthesis of 5-fluoro-2-methoxypyridin-4-amine can be envisioned through several synthetic routes. One plausible approach involves the reduction of a corresponding nitro-substituted precursor, 5-fluoro-2-methoxy-4-nitropyridine. This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. evitachem.com

Another potential strategy is the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, the reaction of a pyridine ring bearing a good leaving group at the 4-position, such as a halogen, with an amine source could yield the desired product. The synthesis of a related compound, (5-fluoro-2-methoxypyridin-4-yl)methanamine, has been described via the reaction of 5-fluoro-2-methoxypyridine with methanamine under basic conditions. evitachem.com

A five-step synthesis of 2-alkoxy-4-substituted pyridine derivatives starting from 2-chloropyridine has also been reported, involving nitrogen oxidation, etherification, nitration, halogenation, and deoxygenation steps. google.com This general methodology could potentially be adapted for the synthesis of 5-fluoro-2-methoxypyridin-4-amine.

Synthesis of 5-Fluoro-2-methoxypyridin-3-ol

The direct synthesis of 5-fluoro-2-methoxypyridin-3-ol is not widely reported. However, its preparation can be conceptualized through the functionalization of related pyridine derivatives. One possible route involves the oxidation of a suitable precursor, such as (5-fluoro-2-methoxypyridin-3-yl)methanol.

Alternatively, the synthesis could proceed through a boronic acid intermediate. (5-Fluoro-2-methoxypyridin-3-yl)boronic acid is a commercially available compound that could potentially be converted to the corresponding alcohol through oxidation, for example, with an oxidizing agent like hydrogen peroxide under basic conditions.

A related structural isomer, 2-fluoro-5-methoxypyridin-3-ol, is also a known compound, suggesting that synthetic routes to such substituted pyridinols are feasible. fluorochem.co.uk The synthesis of a 3-hydroxypyridine derivative has been achieved in the context of preparing gamma-secretase modulators, indicating that methods for introducing a hydroxyl group at the 3-position of a pyridine ring are established. nih.gov

Synthesis of other Methoxypyridine Derivatives

A wide variety of methoxypyridine derivatives have been synthesized for diverse applications. thieme-connect.comrsc.org A practical method for the synthesis of 5-functionalized 2-methoxypyridines starts from 5-bromo-2-methoxypyridine using a tributylmagnesiate complex for bromine-magnesium exchange, followed by reaction with various electrophiles. thieme-connect.com This approach allows for the introduction of a range of functional groups at the 5-position of the 2-methoxypyridine core. thieme-connect.com

The synthesis of polysubstituted pyridines can also be achieved through multi-component reactions. For example, a one-pot, pseudo-four-component synthesis of fully functionalized pyridine derivatives has been developed from the reaction of aromatic aldehydes, malononitrile, and thiols. researchgate.net Another method involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to produce highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

Furthermore, the Truce-Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides has been utilized to prepare tetrasubstituted pyridines. acs.org In the context of developing novel PI3K/mTOR dual inhibitors, a series of sulfonamide methoxypyridine derivatives were synthesized, highlighting the importance of this scaffold in medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 5-fluoro-2-methoxypyridin-4-ol

Reaction Pathways and Mechanisms

The pyridine ring in 5-Fluoro-2-methoxypyridin-4-ol is an electron-deficient aromatic system, which influences its susceptibility to different types of reactions. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (fluoro) groups further modulates the electron density around the ring, leading to specific reaction pathways.

Substitutions on the Pyridine Ring System

Substitutions on the pyridine ring of this compound are key reactions for creating new derivatives. The positions for substitution are influenced by the electronic effects of the existing substituents. The electron-donating methoxy group at position 2 and the hydroxyl group at position 4 tend to direct incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing fluorine atom at position 5 deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the activating methoxy and hydroxyl groups can facilitate EAS reactions. Electrophilic attack is most likely to occur at the positions ortho or para to the activating groups. The general mechanism for EAS involves the attack of an electrophile by the pi-bonds of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluoro group and the inherent electron deficiency of the pyridine ring make this compound a candidate for nucleophilic aromatic substitution (SNA_r). This type of reaction is particularly favored when strong electron-withdrawing groups are present on the ring. pressbooks.pub The SNA_r mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing a leaving group (in this case, potentially the fluoro group), forming a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. The rate of SNA_r is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. pressbooks.pub In related fluorinated pyridines, the fluorine atom can be displaced by various nucleophiles. fluorochem.co.uk

| Reaction Type | Key Features for this compound |

| Electrophilic Aromatic Substitution (EAS) | - Activated by -OCH3 and -OH groups.- Deactivated by the pyridine nitrogen and -F group.- Likely to occur at positions 3 and 6. |

| Nucleophilic Aromatic Substitution (SNA_r) | - Activated by the pyridine nitrogen and -F group.- The fluoro group can act as a leaving group.- Attack is favored at position 5. |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The regioselectivity of reactions involving this compound is a critical aspect of its chemistry. In electrophilic substitutions, the directing effects of the methoxy and hydroxyl groups would favor substitution at positions 3 and 6. For nucleophilic aromatic substitution, the attack is regioselectively directed to the carbon bearing the fluorine atom (C5). The regioselectivity of lithiation on substituted pyridines is also a well-studied area, often directed by the substituents present. For instance, 2-alkoxypyridines can be regioselectively metalated at the C-6 position. researchgate.net

Stereoselectivity: For reactions that introduce a new chiral center, the stereoselectivity would be influenced by the reaction conditions and the nature of the reactants and catalysts used. For example, in the synthesis of a chiral propanoic acid derivative from a related 5-fluoro-2-methoxypyridine, the stereochemistry is controlled to yield the (R)-enantiomer. bldpharm.com

Functional Group Transformations

The hydroxyl and methoxy groups on this compound are amenable to a range of functional group transformations, providing avenues for further molecular diversification.

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position is a versatile functional group that can undergo several transformations. msu.edu It exhibits acidic properties and can be deprotonated to form an alkoxide. msu.edu The hydroxyl group is considered a primary site for tautomeric equilibrium.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonation followed by reaction with an alkyl halide. msu.edu

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) can yield the corresponding esters. msu.edu

Oxidation: While the hydroxyl group is on an aromatic ring, under certain conditions, it might be possible to oxidize it, although this is generally difficult for phenols. In related fluorinated pyridinols, the hydroxyl group can be oxidized to a ketone using strong oxidizing agents. vulcanchem.com

Substitution: The hydroxyl group can be replaced by other functional groups, though this often requires activation, for example, by conversion to a sulfonate ester.

| Reaction of Hydroxyl Group | Reagents and Conditions | Product Type |

| Etherification | Base (e.g., NaH), Alkyl halide (R-X) | Ether (-OR) |

| Esterification | Acyl chloride (RCOCl) or Carboxylic acid anhydride ((RCO)2O) | Ester (-OCOR) |

| O-Arylation | Aryl halides under specific conditions | Aryl ether |

Reactivity of the Methoxy Group

The methoxy group at the 2-position is generally less reactive than the hydroxyl group. However, it can participate in specific reactions.

Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3).

Oxidation: The methoxy group in related methoxypyridines can be oxidized to a carbonyl or carboxylic acid group using strong oxidizing agents. ambeed.com

Substitution: Nucleophilic displacement of the methoxy group is also possible, particularly if the ring is activated by other electron-withdrawing groups. In the synthesis of related compounds, the methoxy group can be displaced by nucleophiles. nih.gov For example, 5-fluoro-2-hydroxypyridine can be synthesized from 5-fluoro-2-methoxypyridine by treatment with hydrochloric acid. chemicalbook.com

| Reaction of Methoxy Group | Reagents and Conditions | Product Type |

| Ether Cleavage | Strong acid (e.g., HBr, BBr3) | Hydroxyl group (-OH) |

| Nucleophilic Displacement | Strong nucleophile | Substituted pyridine |

Influence of Fluorine Atom on Reactivity

The introduction of a fluorine atom onto an aromatic ring, such as the pyridine core of this compound, profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity. nih.gov The fluorine atom at the 5-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire pyridine ring, making it more susceptible to nucleophilic attack. vulcanchem.comwikipedia.org Concurrently, the fluorine atom can also exhibit a weaker, electron-donating mesomeric effect (+M) through its lone pairs of electrons, but the inductive effect is generally dominant in influencing the reactivity of fluorinated pyridines. nih.gov

This modification of the electronic landscape is critical in dictating the compound's behavior in chemical reactions. For instance, the reduced electron density at the carbon atoms of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the activating nitrogen atom (positions 2, 4, and 6). wikipedia.org In the case of this compound, the presence of the fluorine atom, in conjunction with the electron-donating methoxy group at the 2-position and the hydroxyl group at the 4-position, creates a complex pattern of reactivity. The interplay of these substituents determines the regioselectivity of further functionalization.

Catalysis in this compound Chemistry

The functional groups present in this compound—the pyridine nitrogen, the hydroxyl group, and the carbon-hydrogen bonds of the ring—offer multiple sites for catalytic transformations. Both transition metal catalysis and organocatalysis provide powerful tools for the derivatization of such pyridinol structures, enabling the synthesis of more complex molecules.

Transition Metal Catalysis for Derivatization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile platform for the derivatization of this compound. The strategic application of catalysts based on metals like palladium, nickel, or copper can enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring. nih.govbeilstein-journals.org

A primary strategy for derivatization involves converting the hydroxyl group at the 4-position into a more effective leaving group, such as a triflate (-OTf) or tosylate (-OTs). This transformation renders the 4-position susceptible to a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds. After converting the hydroxyl group to a triflate, the resulting pyridinyl triflate can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. researchgate.netewha.ac.kracs.org This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide array of arylamines. wikipedia.orgresearchgate.net By converting the hydroxyl group to a halide or triflate, the 4-position can be coupled with primary or secondary amines using a palladium catalyst with specialized phosphine ligands. This method is instrumental in synthesizing compounds with diverse nitrogen-containing functionalities.

The following table illustrates hypothetical derivatization reactions of a 4-triflyloxy-5-fluoro-2-methoxypyridine intermediate using these two key transition metal-catalyzed methods.

| Entry | Coupling Partner | Catalyst System (Illustrative) | Reaction Type | Product |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura | 5-Fluoro-2-methoxy-4-phenylpyridine |

| 2 | 3-Thienylboronic Acid | PdCl₂(dppf), Na₂CO₃ | Suzuki-Miyaura | 5-Fluoro-2-methoxy-4-(thiophen-3-yl)pyridine |

| 3 | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig | 4-(5-Fluoro-2-methoxypyridin-4-yl)morpholine |

| 4 | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Buchwald-Hartwig | N-(5-Fluoro-2-methoxypyridin-4-yl)aniline |

Furthermore, direct C-H functionalization has emerged as a powerful strategy that avoids the need for pre-functionalization of the starting material. nih.govnih.gov Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, can selectively activate C-H bonds on the pyridine ring, allowing for direct arylation, alkylation, or other modifications. For this compound, C-H activation could potentially be directed to the C-3 or C-6 positions, providing a complementary approach to the derivatization strategies focused on the C-4 position.

Organocatalysis in Pyridine Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the functionalization of pyridines. researchgate.net These catalysts can operate through various activation modes, providing unique reactivity and selectivity. For a substrate like this compound, organocatalysis can be employed to modify the existing functional groups or to functionalize the pyridine ring itself.

The hydroxyl group at the 4-position is a prime target for organocatalytic transformations. For example, N-heterocyclic carbenes (NHCs) or 4-dimethylaminopyridine (DMAP) and its derivatives are highly effective catalysts for the acylation of alcohols. These catalysts could facilitate the esterification of the 4-hydroxyl group with a wide range of acylating agents under mild conditions.

The pyridine nitrogen atom can also play a crucial role in organocatalytic reactions. It can act as a Lewis basic site, activating other molecules in the reaction mixture. Alternatively, the pyridine itself can be activated by forming a pyridinium ion. nih.govrecercat.cat Recent advancements have shown that the single-electron reduction of such pyridinium ions can generate pyridinyl radicals. researchgate.netacs.org These radical intermediates can then couple with other radical species, enabling novel C-H functionalization pathways that are distinct from traditional methods. nih.gov

The table below outlines potential organocatalytic functionalizations for this compound based on established principles.

| Entry | Reagent | Organocatalyst (Illustrative) | Reaction Type | Product |

| 1 | Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | O-Acylation | 5-Fluoro-2-methoxypyridin-4-yl acetate |

| 2 | Benzoyl Chloride | Chiral Isothiourea (e.g., HyperBTM) | Enantioselective O-Acylation | Chiral 5-fluoro-2-methoxypyridin-4-yl benzoate |

| 3 | Allyl Bromide, Radical Initiator | Dithiophosphoric Acid (photocatalytic) | Radical C-H Allylation | 3-Allyl-5-fluoro-2-methoxypyridin-4-ol |

These organocatalytic methods provide a valuable toolbox for the derivatization of this compound, offering mild reaction conditions and often complementary selectivity to transition metal-catalyzed processes.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Fluoro-2-methoxypyridin-4-ol. Through ¹H, ¹³C, and ¹⁹F NMR, researchers can map the carbon-hydrogen framework and identify the position of the fluorine atom.

¹H NMR spectra would reveal distinct signals for the protons in the molecule. The methoxy group (–OCH₃) would typically appear as a sharp singlet, while the protons on the pyridine ring would present as doublets or more complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The presence of the tautomeric pyridone form would also influence the chemical shifts and could result in the observation of a broad signal for the N-H proton.

¹³C NMR provides information on the carbon skeleton. The spectrum would show separate resonances for each unique carbon atom, including the methoxy carbon, and the carbons of the pyridine ring. The carbon atom bonded to the fluorine (C5) would exhibit a large coupling constant (J-coupling), appearing as a doublet, which is a key indicator for confirming the fluorine's position.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum would show a signal whose chemical shift and coupling to adjacent protons would definitively confirm the electronic environment of the fluorine atom on the pyridine ring. While specific spectral data is often proprietary to chemical suppliers or published in focused studies, the expected shifts can be predicted based on the structure. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.9 | s | -OCH₃ protons |

| ¹H | ~6.5 - 7.8 | m | Pyridine ring protons (H3, H6) |

| ¹H | Broad | s | -OH or N-H proton (tautomer dependent) |

| ¹³C | ~55 | q | -OCH₃ carbon |

| ¹³C | ~100 - 160 | m | Pyridine ring carbons |

| ¹³C | ~150 (large JCF) | d | Carbon C5 attached to Fluorine |

| ¹⁹F | ~ -110 to -130 | m | Fluorine atom |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₆H₆FNO₂. synquestlabs.comnih.gov

Using techniques like electrospray ionization (ESI), the mass spectrometer detects the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to validate the elemental composition against the calculated exact mass. rsc.org This technique is essential for distinguishing the compound from isomers or impurities with the same nominal mass. The combination of gas chromatography with mass spectrometry (GC/MS) can also be utilized for separation and identification. aablocks.com

Interactive Data Table: Molecular Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₆FNO₂ | synquestlabs.comnih.gov |

| Molecular Weight | 143.12 g/mol | nih.gov |

| Exact Mass | 143.03825660 Da | nih.gov |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for separating this compound from reaction byproducts or starting materials, as well as for assessing its purity.

Both HPLC and UPLC are powerful techniques for the analysis and purification of polar organic compounds like this compound. bldpharm.com A common approach involves reverse-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov

A typical method would employ a gradient elution system with a mobile phase consisting of water and an organic solvent such as methanol or acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. nih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. biorxiv.org Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Gas Chromatography is another valuable technique for assessing the purity of volatile and thermally stable compounds. cymitquimica.com For polar compounds with hydroxyl groups like this compound, direct analysis can be challenging due to potential peak tailing and decomposition in the hot injector.

To overcome this, derivatization is often employed to convert the polar -OH group into a more volatile and stable ether or ester. epa.gov A common method is silylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (TMS) derivative. epa.gov The derivatized sample is then analyzed by GC, typically using a mass spectrometer as the detector (GC-MS), which provides both retention time for quantification and mass spectral data for identity confirmation. epa.gov Some suppliers report purity analysis of over 98% by GC, indicating the viability of this method. cymitquimica.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is influenced by the keto-enol tautomerism. Key absorption bands would include:

A broad O-H stretching band (around 3400-3200 cm⁻¹) from the hydroxyl group.

C-H stretching bands (around 3000-2800 cm⁻¹) from the aromatic ring and methoxy group.

A C=O stretching band (around 1700-1650 cm⁻¹) if the pyridone tautomer is significantly present. researchgate.net

C=C and C=N stretching bands in the 1650-1450 cm⁻¹ region, characteristic of the pyridine ring.

C-O and C-F stretching bands at lower wavenumbers. Attenuated Total Reflectance (ATR) is a common modern IR technique used for acquiring such spectra. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyridine ring, which includes C=C, C=N, and potentially C=O groups, acts as a chromophore that absorbs light in the UV region. doi.org A UV-Vis spectrum would show one or more absorption maxima (λₘₐₓ), and this data is particularly useful for quantitative analysis using Beer's Law, especially as a detection method for HPLC.

Computational Chemistry and Theoretical Studies on 5-fluoro-2-methoxypyridin-4-ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Fluoro-2-methoxypyridin-4-ol. These calculations provide valuable information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's chemical behavior.

While specific DFT studies on this compound are not widely published, research on analogous fluorinated pyridine derivatives offers insights into the expected electronic properties. For instance, studies on related compounds demonstrate that the introduction of a fluorine atom significantly influences the electronic environment of the pyridine ring. The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can affect the molecule's dipole moment and the energy of its molecular orbitals.

Theoretical studies on similar fluorinated pyridine derivatives often involve calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. For a related compound, 5-(3,5-Difluorophenyl)-2-methoxypyridine, DFT calculations have been used to estimate the HOMO-LUMO gap, highlighting the influence of fluorine substitution on the electronic properties.

The reactivity of this compound can also be predicted by examining its molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 143.12 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

MD simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-target complex over time. These simulations provide insights into the conformational changes that may occur upon binding and the stability of the interactions. While no specific MD simulation results for this compound have been published, the general methodology would involve placing the docked complex in a simulated physiological environment to observe its dynamic stability and interaction patterns.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications. Computational SAR modeling uses statistical methods to correlate variations in chemical structure with changes in biological activity, thereby guiding the design of more potent and selective compounds.

The presence of a fluorine atom in this compound is significant from an SAR perspective. Fluorine substitution is a common strategy in medicinal chemistry to enhance various properties of a drug candidate, such as metabolic stability, binding affinity, and bioavailability. rhhz.netcore.ac.uk The introduction of fluorine can alter the electronic properties of the molecule, which can lead to improved interactions with the target protein. rhhz.net

While a specific SAR model for this compound has not been detailed in the literature, studies on other fluorinated pyridines have shown that the position and number of fluorine substituents can have a dramatic effect on biological activity. acs.org For instance, in some classes of compounds, the addition of a fluorine atom to the pyridine ring has been shown to significantly increase potency.

Table 2: Comparison of Related Fluorinated and Non-Fluorinated Compounds

| Compound | Key Structural Feature | Impact on Activity | Source |

|---|---|---|---|

| Leniolisib | Trifluoromethyl group on a methoxypyridine moiety | Four-fold increased PI3Kδ potency compared to non-fluorinated analog | rhhz.net |

| Fezolinetant | Fluoro substituent on a phenyl ring | Improved hERG and CYP safety profile | rhhz.net |

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds by providing a theoretical spectrum to compare with experimental data.

Predicting the 1H and 13C NMR spectra of this compound would involve calculations that determine the chemical shifts of the different nuclei in the molecule. These calculations are typically performed using DFT methods. While there are no published predicted NMR spectra for this specific compound, online databases and prediction software can provide estimates based on its chemical structure. nmrdb.org For example, the protons on the pyridine ring and the methoxy group would be expected to have characteristic chemical shifts that are influenced by the electronic effects of the fluorine and hydroxyl substituents.

Research Applications and Derivatization of 5-fluoro-2-methoxypyridin-4-ol

Synthetic Building Block in Organic Synthesis

In organic synthesis, functionalized heterocyclic compounds like 5-Fluoro-2-methoxypyridin-4-ol serve as important starting materials or intermediates. a2bchem.com The presence of multiple, distinct functional groups—an electron-withdrawing fluorine, an electron-donating methoxy group, and a reactive hydroxyl group—on an aromatic pyridine core allows for a variety of chemical transformations. This makes the molecule a versatile tool for chemists creating new molecules with specific, tailored properties. a2bchem.com

This compound is a precursor for synthesizing more complex heterocyclic systems. Fluorinated pyridines are broadly available and are recognized as powerful tools for transformation into saturated building blocks like piperidines. nih.gov For example, a common strategy in synthetic chemistry is the hydrogenation of fluorinated pyridines to produce fluorinated piperidines, which are desirable three-dimensional structures for pharmaceutical research. nih.goveurekalert.orgacs.org The ability to selectively react at the hydroxyl or other positions on the pyridine ring allows this compound to be integrated into larger, more intricate molecular architectures.

The pyridine scaffold is the most commercially successful heterocycle in the synthesis of plant protection chemicals in the 21st century. researchgate.net Fluorinated pyridine derivatives, in particular, are key intermediates for producing modern agrochemicals that are characterized by high efficacy and low toxicity. agropages.comchemeurope.com

The utility of related methoxypyridine and fluorinated pyridinol structures is well-documented. For instance, 2-Methoxy-4-methylpyridine is a known precursor for the fungicide fludioxonil. nbinno.com Similarly, other halogenated pyridinols, such as 6-Chloro-2-fluoro-3-pyridinol, are recognized as building blocks for agrochemicals. cymitquimica.com The environmental transformation of the herbicide Fluroxypyr is known to produce a related compound, 4-amino-3,5-dichloro-6-fluoro-2-pyridinol. nih.gov Given that fluorinated and methoxy-substituted pyridines are crucial in this field, this compound represents a valuable potential intermediate for the development of new active ingredients in crop protection. nbinno.comchemimpex.com

Precursor for Complex Heterocyclic Systems

Material Science and Polymer Chemistry Applications

Organofluorine compounds, particularly fluorinated pyridines, are utilized in material science and polymer chemistry. mdpi.com The inclusion of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com Perfluoropyridine, for example, is known for its high reactivity towards nucleophilic aromatic substitution (SₙAr), making it a versatile building block for fluorinated polymers and network materials used in applications like aerospace coatings and sealants. mdpi.com

While the general class of fluorinated pyridines has established applications in material science, specific, published applications for this compound in this field are not extensively documented in the reviewed literature. However, its structural features—a fluorinated and functionalized pyridine ring—suggest its potential as a monomer or chemical intermediate for creating specialized polymers, similar to other organofluorine building blocks. mdpi.comnih.gov

Radiochemistry and Radiolabeling Applications

The presence of a fluorine atom in this compound makes its derivatives prime candidates for radiolabeling with the positron-emitting isotope fluorine-18 ([¹⁸F]). This process is central to the production of PET imaging tracers. radiologykey.com The goal of radiolabeling is to replace a stable atom in a molecule with its radioactive isotope without altering the molecule's biological activity.

Derivatives of this compound have been successfully radiolabeled for preclinical PET imaging studies. nih.gov For example, in the development of tracers for α-synuclein aggregates, precursor molecules were synthesized to allow for the late-stage introduction of [¹⁸F]. nih.gov The synthesis often involves creating a leaving group (like a nitro or trimethylammonium group) at the position where the fluorine will be introduced, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride.

A study on quinolinyl analogues reported the successful two-step radiolabeling of two candidate tracers. nih.gov The process yielded the final radiolabeled compounds with good yield and high specific activity, which is a measure of the radioactivity per unit mass of the compound. nih.gov Such successful radiochemical syntheses are a critical step in translating a promising compound from the laboratory to clinical imaging. researchgate.netbiorxiv.org

The table below summarizes the radiolabeling outcomes for selected tracer candidates developed from related structures. nih.gov

| Tracer Candidate | Radiolabeling Method | Radiochemical Yield (decay corrected) | Specific Activity (decay corrected) |

| [¹⁸F]14 | Two-step radiolabeling from a precursor. nih.gov | 21 ± 7% | > 27 GBq/μmol |

| [¹⁸F]28 | Two-step radiolabeling from a precursor. nih.gov | 30 ± 4% | > 37 GBq/μmol |

This table is based on data for quinolinyl analogues developed for imaging protein aggregates. nih.gov

Future Directions and Challenges in 5-fluoro-2-methoxypyridin-4-ol Research

Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount challenge in modern chemistry. For 5-Fluoro-2-methoxypyridin-4-ol, future research will likely focus on shifting away from traditional, often harsh, synthesis methods towards more sustainable practices. Green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic reactions, are central to this endeavor. nih.govresearchgate.net

Key approaches for the sustainable synthesis of pyridine derivatives include one-pot multicomponent reactions (MCRs), which enhance efficiency by combining several steps without isolating intermediates. bohrium.com The use of green catalysts, such as iron-based catalysts rsc.org or even metal-free options, presents a significant opportunity to reduce waste and reliance on toxic heavy metals. bohrium.com Furthermore, techniques like microwave-assisted synthesis and the use of environmentally friendly solvents are being explored to shorten reaction times and lower energy consumption. nih.govnih.gov The application of biocatalysis, using enzymes or whole-cell systems to perform specific chemical transformations under mild conditions, offers a promising, albeit challenging, route for the synthesis of complex pharmaceutical intermediates, including fluorinated pyridinols. nih.govmdpi.comresearchgate.net

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Catalysts | Often relies on heavy metal catalysts. | Iron-based, metal-free, or biocatalysts. bohrium.comrsc.orgmdpi.com |

| Solvents | Use of volatile and hazardous organic solvents. | Water, ethanol, or solvent-free conditions. researchgate.netnih.gov |

| Efficiency | Multi-step processes with intermediate isolation. | One-pot multicomponent reactions (MCRs). bohrium.com |

| Energy | Conventional heating requiring significant energy. | Microwave-assisted or ultrasound-accelerated synthesis. researchgate.netnih.gov |

| Waste | Generates significant byproducts and waste streams. | Higher atom economy and reduced waste. researchgate.net |

This table provides a comparative overview of traditional versus potential green synthetic approaches for pyridine derivatives, highlighting future research directions for this compound.

Exploration of Novel Biological Activities

The incorporation of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as metabolic stability and binding affinity to biological targets. mdpi.comacs.org This makes this compound and its derivatives attractive candidates for drug discovery programs. A derivative of this compound has already been investigated for its potential as a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2), which is a target for neuropsychiatric disorders. biorxiv.org

Future research will undoubtedly delve into a broader range of biological activities. The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with antitumor, antimicrobial, and anti-inflammatory effects. nih.govarxiv.org For example, fluorinated diarylureas containing a related pyrrolopyrimidine scaffold have been explored as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov High-throughput screening of this compound against a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, could uncover novel therapeutic applications. nih.govresearchgate.net Computational docking studies can further guide this exploration by predicting potential interactions with various protein targets. nih.govtermedia.pl

| Potential Biological Target Class | Rationale based on Similar Structures | Relevant Research Area |

| Kinase Inhibitors | Pyridinone and fluorinated scaffolds are common in kinase inhibitors. arxiv.orgfrontiersin.org | Oncology, Inflammation |

| GPCR Ligands | A derivative is a ligand for mGluR2, a G-protein coupled receptor (GPCR). biorxiv.org | Neuroscience, Metabolic Disorders |

| Enzyme Inhibitors | Halogenated pyridinols show enzyme inhibition activity. | Infectious Diseases, Metabolic Disorders |

| Antiparasitic Agents | Broad screening of heterocyclic compounds has identified antiparasitic leads. verixiv.org | Infectious Diseases |

This table outlines potential biological targets for this compound, based on the known activities of structurally related compounds, suggesting avenues for future pharmacological screening.

Advanced Spectroscopic Techniques for In-Situ Monitoring

The synthesis of complex molecules like this compound requires precise control over reaction conditions to maximize yield and minimize impurities. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.com The implementation of PAT, particularly through advanced spectroscopic techniques, is a critical future direction for optimizing the synthesis of this compound. ukri.orgkatsura-chemical.co.jp

In-situ (in the reaction vessel) monitoring using techniques like Fourier-transform infrared spectroscopy (FTIR), often referred to as ReactIR, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time tracking of reactants, intermediates, and products. katsura-chemical.co.jprsc.orgresearchgate.net This is especially valuable for fluorination reactions, which can be challenging to control. rsc.orgrsc.org By observing the reaction as it happens, chemists can gain deep mechanistic insights, identify optimal reaction endpoints, and detect the formation of byproducts instantly. ukri.orgwhiterose.ac.uk For instance, ¹⁹F NMR is a powerful tool for directly monitoring the progress of fluorination reactions. researchgate.net The application of these in-situ techniques would enable the development of a more robust, safe, and efficient manufacturing process for this compound.

| Spectroscopic Technique | Application in Synthesis Monitoring | Potential Benefit for this compound |

| In-situ FTIR (ReactIR) | Real-time tracking of functional group changes (e.g., C=O, C-F bonds). katsura-chemical.co.jprsc.org | Precise determination of reaction completion and impurity profiling. |

| In-situ NMR | Detailed structural information on species in the reaction mixture. mdpi.com | Mechanistic understanding and quantification of intermediates. |

| ¹⁹F NMR | Specific monitoring of fluorine-containing species. whiterose.ac.ukresearchgate.net | Direct tracking of fluorination step efficiency and side reactions. |

| Raman Spectroscopy | Complementary to FTIR, useful for monitoring reactions in aqueous media. | Potential for monitoring in green, aqueous-based synthetic routes. |

This table summarizes advanced spectroscopic techniques and their potential applications for the in-situ monitoring of the synthesis of this compound, a key area for future process development.

Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical research and development. engineering.org.cn These computational tools offer powerful capabilities for designing novel molecules and optimizing their synthetic routes, presenting a significant future direction for research on this compound. mdpi.com

AI algorithms can be used to design novel analogs of this compound with enhanced biological activity or improved physicochemical properties. By learning from vast datasets of chemical structures and their properties, generative models can propose new molecules that retain the core pyridinone scaffold but feature modifications predicted to improve target binding or reduce toxicity. mdpi.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Molecular Design | Algorithms create novel chemical structures based on desired properties. mdpi.com | Design of new analogs with superior efficacy or safety profiles. |

| Retrosynthesis Prediction | AI predicts a step-by-step synthetic route for a target molecule. mit.edumdpi.com | Discovery of more efficient, cost-effective, and sustainable synthetic pathways. |

| Property Prediction | Models predict physicochemical properties, toxicity, and bioactivity. mdpi.com | Early-stage filtering of unpromising derivatives, reducing experimental costs. |

| Reaction Optimization | AI can suggest optimal reaction conditions (temperature, solvent, catalyst). | Faster process development and improved reaction yields. |

This table details the applications of machine learning and AI in the context of this compound research, highlighting how these technologies can accelerate both the design of new compounds and the optimization of their synthesis.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-methoxypyridin-4-ol, and how can reaction conditions be optimized?

The synthesis of fluorinated pyridines like this compound typically involves halogenation and alkoxylation steps. A common approach is nucleophilic aromatic substitution (SNAr) on a pre-halogenated pyridine scaffold. For example:

- Step 1 : Fluorination at the 5-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

- Step 2 : Methoxylation at the 2-position via copper-catalyzed coupling with methanol or methoxide sources .

Optimization includes controlling temperature (60–80°C for SNAr), solvent polarity (DMF or DMSO), and catalyst loading (5–10% CuI). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the structure and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm) and ¹H NMR for methoxy group identification (singlet at δ 3.8–4.0 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]+: 158.1 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Protect from light and moisture. Store at -20°C in amber vials under inert gas (Ar/N₂).

- Decomposition Risks : Hydrolysis of the methoxy group in acidic/alkaline conditions; monitor via TLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

Q. What strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. inactive results) may arise from:

Q. How does X-ray crystallography clarify the solid-state behavior of this compound derivatives?

Crystal structure analysis (e.g., CCDC deposition) reveals:

- Intermolecular Interactions : Hydrogen bonding between 4-hydroxyl and methoxy groups stabilizes lattice packing.

- Conformational Rigidity : Planar pyridine ring geometry, critical for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.